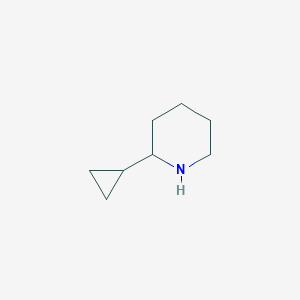

2-Cyclopropylpiperidine

Description

Historical Context and Chemical Classification

This compound represents a significant advancement in the field of heterocyclic chemistry, building upon the foundational work established with piperidine itself. The parent compound piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the groundwork for subsequent developments in piperidine chemistry. The evolution from simple piperidine to its cyclopropyl-substituted derivative reflects the ongoing pursuit of enhanced chemical functionality and biological activity through strategic structural modifications.

The chemical classification of this compound places it within the broader category of saturated nitrogen heterocycles, specifically as a member of the piperidine derivative family. This compound exemplifies the intersection of cycloalkane chemistry with heterocyclic systems, combining the ring strain characteristics of cyclopropane with the basic properties of piperidine. The classification system recognizes this compound as a secondary amine with distinctive conformational constraints imposed by the cyclopropyl substituent. This structural arrangement creates unique steric and electronic properties that distinguish it from other piperidine derivatives and contribute to its specific reactivity patterns.

The development of this compound as a research target emerged from the broader interest in cyclopropyl-containing molecules in medicinal chemistry. The presence of the cyclopropyl group has been recognized for its ability to enhance biological activity and selectivity in pharmaceutical compounds. This recognition has driven the systematic exploration of cyclopropyl-substituted heterocycles, leading to the identification of this compound as a compound of particular interest. The historical progression from simple heterocycles to complex substituted systems reflects the ongoing evolution of synthetic methodology and the increasing sophistication of molecular design strategies.

Molecular Identity and Registry Information

The molecular identity of this compound is precisely defined through multiple chemical identification systems that provide comprehensive registry information. The compound is officially registered under Chemical Abstracts Service number 383128-00-5, which serves as its unique identifier in chemical databases worldwide. This registration number facilitates accurate identification and prevents confusion with structurally similar compounds, ensuring consistency in scientific literature and commercial applications.

The molecular formula C₈H₁₅N provides essential information about the atomic composition of this compound, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. This formula reflects the combination of the six-membered piperidine ring (C₅H₁₀N) with the three-membered cyclopropyl group (C₃H₅), resulting in the observed molecular composition. The molecular weight of 125.21 g/mol positions this compound within a range that is favorable for pharmaceutical applications, as it falls well within typical parameters for drug-like molecules.

The Simplified Molecular Input Line Entry System representation C1CCNC(C1)C2CC2 provides a standardized method for encoding the molecular structure in a text format. This notation system enables efficient database searching and computational analysis while maintaining complete structural information. The system clearly delineates the piperidine ring structure (C1CCNC) and the cyclopropyl substituent (C2CC2), with the connection point indicated by the positional relationship. The MDL Number MFCD02663550 serves as an additional identifier within the MDL Information Systems database, providing cross-referencing capabilities across different chemical information platforms.

Structural Significance in Heterocyclic Chemistry

The structural significance of this compound in heterocyclic chemistry extends far beyond its simple molecular composition, encompassing fundamental principles of ring strain, conformational analysis, and steric interactions. The compound represents a unique combination of a saturated six-membered heterocycle with a highly strained three-membered carbocycle, creating a molecular system with distinctive geometric and electronic properties. The piperidine ring adopts a chair conformation similar to cyclohexane, providing a relatively flexible framework that can accommodate various substituents while maintaining favorable energetic characteristics.

The cyclopropyl substituent introduces significant structural complexity through its inherent ring strain and geometric constraints. Cyclopropane rings exhibit approximately 27 kcal/mol of ring strain due to the deviation from ideal tetrahedral bond angles, resulting in increased reactivity and unique electronic properties. When attached to the piperidine ring at the 2-position, the cyclopropyl group creates specific steric interactions that influence the overall molecular conformation and reactivity. These interactions can affect the preferred conformations of the piperidine ring and influence the accessibility of the nitrogen lone pair for chemical reactions.

The positional relationship between the cyclopropyl group and the piperidine nitrogen creates opportunities for intramolecular interactions that can stabilize certain conformations while destabilizing others. This conformational preference has implications for biological activity, as molecular recognition processes often depend on precise three-dimensional arrangements of functional groups. The structural rigidity imposed by the cyclopropyl substituent contrasts with the flexibility of the piperidine ring, creating a molecule with both rigid and flexible components that can adapt to different binding environments while maintaining essential structural features.

Advanced computational studies have revealed that the cyclopropyl group in this compound exhibits restricted rotation around the carbon-carbon bond connecting it to the piperidine ring. This restricted rotation results from steric interactions between the cyclopropyl hydrogens and the piperidine ring system, leading to preferred orientations that minimize unfavorable contacts. The energy barriers associated with these rotational processes influence the dynamic behavior of the molecule and contribute to its overall conformational landscape, affecting both its chemical reactivity and potential biological activity.

Position within the Piperidine Derivative Family

This compound occupies a distinctive position within the extensive family of piperidine derivatives, representing a specific class of compounds characterized by small ring substituents that introduce unique steric and electronic effects. The piperidine derivative family encompasses thousands of compounds with various substituents at different positions on the ring system, each contributing specific properties that influence chemical behavior and potential applications. Within this diverse family, compounds bearing cyclopropyl substituents represent a relatively specialized subset with particular significance in medicinal chemistry and synthetic organic chemistry.

The positional specificity of the cyclopropyl substituent at the 2-position of the piperidine ring distinguishes this compound from other cyclopropyl-piperidine isomers, such as 4-cyclopropylpiperidine. The 2-position substitution places the cyclopropyl group adjacent to the nitrogen atom, creating different steric and electronic environments compared to substitution at other positions. This proximity to the nitrogen center influences the basicity of the amine function and affects the overall reactivity profile of the molecule. Comparative studies with other positional isomers reveal distinct differences in physical properties, chemical reactivity, and biological activity patterns.

Recent advances in piperidine synthesis have emphasized the development of efficient methods for introducing various substituents at specific positions on the ring system. The synthesis of this compound benefits from these methodological advances, particularly in the area of stereoselective synthesis and the formation of carbon-carbon bonds adjacent to nitrogen centers. The compound serves as a representative example of the broader challenges and opportunities associated with synthesizing substituted piperidines, including issues related to regioselectivity, stereoselectivity, and functional group compatibility.

| Compound | Position | Molecular Weight | Structural Features |

|---|---|---|---|

| This compound | 2 | 125.21 g/mol | Adjacent to nitrogen, restricted rotation |

| 4-Cyclopropylpiperidine | 4 | 125.21 g/mol | Remote from nitrogen, different conformational profile |

| 2-Cyclohexylpiperidine | 2 | 167.29 g/mol | Larger ring system, increased steric bulk |

The biological activity profiles of piperidine derivatives show significant variation based on the nature and position of substituents, with cyclopropyl-containing compounds often exhibiting enhanced potency and selectivity compared to their unsubstituted counterparts. This enhancement is attributed to the unique electronic properties of the cyclopropyl group and its ability to participate in specific molecular recognition events. The position of substitution further modulates these effects, with 2-substituted derivatives often showing different activity profiles compared to 3- or 4-substituted analogs. Understanding these structure-activity relationships has become crucial for the rational design of new pharmaceutical agents based on the piperidine scaffold.

Relevance in Contemporary Chemical Research

The relevance of this compound in contemporary chemical research stems from its versatile role as a building block for complex molecular architectures and its potential applications in pharmaceutical development. Current research initiatives have identified this compound as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of compounds targeting neurological and psychiatric disorders. The unique structural features of this compound, including its conformational constraints and electronic properties, make it an attractive starting point for medicinal chemistry programs aimed at developing novel therapeutic agents.

Recent synthetic methodologies have expanded the utility of this compound through the development of efficient derivatization reactions that preserve the core structural features while introducing additional functional groups. These approaches include oxidation reactions that convert the compound to corresponding N-oxides, alkylation reactions that introduce additional substituents, and reduction processes that modify the electronic properties of the nitrogen center. The availability of these transformation methods has increased the accessibility of diverse molecular libraries based on the this compound scaffold, facilitating high-throughput screening efforts and structure-activity relationship studies.

The compound has gained particular attention in the context of cyclopropane-fused heterocycle synthesis, where it serves as a precursor for more complex ring systems through various cyclization reactions. Advanced palladium-catalyzed methodologies have been developed that utilize this compound derivatives in aza-Heck-triggered cyclopropanation cascades, leading to the formation of medicinally valuable scaffolds that are challenging to access through alternative synthetic routes. These methodologies represent significant advances in the field of heterocyclic chemistry and highlight the importance of this compound as a synthetic intermediate.

Contemporary research has also focused on understanding the conformational behavior of this compound and its derivatives through advanced computational methods and experimental techniques. Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the dynamic behavior of the molecule, revealing the preferred conformations and energy barriers associated with conformational interconversion. These studies have practical implications for drug design, as the conformational preferences of molecules often correlate with their biological activity and selectivity profiles. The integration of computational predictions with experimental validation has become a standard approach in the characterization of new this compound derivatives.

Properties

IUPAC Name |

2-cyclopropylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVRBIDPWYUYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667098 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-00-5 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Strategy 1: Cyclopropanation Post-Piperidine Formation

Strategy 2: Piperidine Assembly After Cyclopropanation

- Spirocyclic intermediate synthesis : Cyclopropane formation via alkylation of γ-aminobutyric acid (GABA) derivatives, followed by piperidine ring closure (yields: 75–88%).

- Key advantage : Avoids steric hindrance during piperidine cyclization, improving reproducibility.

Asymmetric Hydrogenation of Pyridinium Salts

Ir-catalyzed enantioselective reduction offers atom-economical access to chiral 2-cyclopropylpiperidines:

| Substrate | Catalyst | er | Yield |

|---|---|---|---|

| 2-Cyclopropylpyridine | Ir/MeO-BoQPhos | 92:8 | 78% |

Conditions : 80°C, 50 bar H₂, MeOH solvent.

This method achieves high enantiocontrol but requires prefunctionalized pyridine precursors.

Comparative Analysis of Methods

| Method | Yield Range | Stereoselectivity | Scalability |

|---|---|---|---|

| IMAMR | 70–85% | Moderate to high | Moderate |

| [4 + 2] Annulation | 65–82% | High | High |

| Strategy 2 (Cyclopropane-first) | 75–88% | Low | High |

| Asymmetric Hydrogenation | 70–78% | Very high | Low |

Critical Challenges and Solutions

- Steric hindrance : Strategy 2 mitigates this by prioritizing cyclopropane synthesis.

- Enantiomer separation : IMAMR and hydrogenation methods bypass resolution steps via in situ stereocontrol.

- Functional group compatibility : Palladium-catalyzed annulation tolerates diverse substituents, including esters and nitriles.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Saturated piperidine derivatives.

Substitution: N-alkyl or N-acyl piperidines.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 2-cyclopropylpiperidine is its incorporation into HIV-1 protease inhibitors. A study highlighted the design and synthesis of compounds featuring piperidine derivatives as P2-ligands, which included this compound, demonstrating potent inhibitory activity against HIV-1 protease. Notably, one compound exhibited an IC50 value of 3.61 nM against wild-type HIV-1, showcasing its potential as a therapeutic agent for HIV treatment .

Case Study: HIV-1 Protease Inhibitors

| Compound | IC50 (nM) | Activity Against Wild-Type | Activity Against DRV-Resistant |

|---|---|---|---|

| 22a | 3.61 | 42% inhibition | 26% inhibition |

Cancer Therapeutics

This compound derivatives have also been explored for their potential in cancer therapy. Research indicates that piperazine-containing compounds can selectively inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The introduction of cyclopropyl groups enhances the binding affinity and selectivity towards CDK4/6, making these compounds promising candidates for cancer treatment .

Case Study: CDK4/6 Inhibitors

| Compound | Target | Binding Affinity |

|---|---|---|

| Compound A | CDK4/6 | High |

Modulators of Chemokine Receptors

Another notable application is the use of this compound in developing modulators for chemokine receptors, specifically CXCR3. These receptors are involved in inflammatory responses and autoimmune diseases. Compounds derived from this scaffold have shown efficacy in modulating CXCR3 activity, suggesting potential therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study: CXCR3 Modulators

| Compound | Disease Targeted | Efficacy |

|---|---|---|

| Compound B | Rheumatoid Arthritis | Promising |

| Compound C | Multiple Sclerosis | Effective |

Antibacterial Properties

Recent studies have also investigated the antibacterial properties of piperazine derivatives, including those with cyclopropyl substitutions. The incorporation of hydrophobic groups has been shown to enhance the antibacterial activity against resistant strains of bacteria, indicating a potential role for these compounds in combating antibiotic resistance .

Case Study: Antibacterial Activity

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound D | Staphylococcus aureus | High |

| Compound E | Pseudomonas aeruginosa | Moderate |

Photophysical Properties in Organic Electronics

Beyond medicinal chemistry, this compound derivatives have been utilized in organic electronics, particularly in flexible solar cells. Their unique photophysical properties enable them to be integrated into devices that require efficient light absorption and charge transport .

Mechanism of Action

The mechanism of action of 2-Cyclopropylpiperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The cyclopropyl group can influence the binding affinity and selectivity of the compound for its molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine derivatives are widely studied for their diverse biological activities and synthetic utility.

Structural and Functional Group Analysis

- 2-Cyclopropylpiperidine: Features a cyclopropane ring directly attached to the piperidine nitrogen.

- 2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine : Contains a cyclohexylmethyl group and a branched aromatic side chain, leading to a significantly larger molecular weight (355.32 g/mol) and lower polar surface area (PSA: 3.24 Ų) compared to this compound .

- Piperidine derivatives with aliphatic/aromatic side chains : As reported by Raschig Chemicals, such compounds often exhibit tailored lipophilicity and bioavailability, depending on substituent size and electronic nature .

Physicochemical Properties

*Estimated based on structural similarity; †Assumed comparable to analogous amines.

Biological Activity

2-Cyclopropylpiperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by a piperidine ring with a cyclopropyl substituent. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Various studies have demonstrated that piperazine and piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the piperazine structure can enhance interactions with bacterial targets, improving efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- CNS Activity : Research indicates that compounds containing a cyclopropyl moiety can modulate serotonin receptors, particularly the 5-HT2C receptor. This modulation has implications for the treatment of central nervous system disorders, including obesity and depression .

- Anticancer Properties : Some derivatives of cyclopropylpiperidine have shown promise in anticancer studies. For example, certain synthesized compounds exhibited dose-dependent activity against cervical cancer cell lines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The compound acts as a positive allosteric modulator (PAM) at serotonin receptors, enhancing the effects of endogenous ligands. This property is particularly relevant for developing anti-obesity therapies .

- Inhibition of Enzymatic Activity : Certain derivatives have been identified as potent inhibitors of HIV-1 protease, showcasing their potential in antiviral therapy. For instance, a compound with an IC50 value of 3.61 nM was noted for its effectiveness against both wild-type and drug-resistant HIV-1 variants .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Antimicrobial Study : A study evaluated the antibacterial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to significant antibacterial effects without compromising safety profiles in human cells .

- Anticancer Research : In vitro studies demonstrated that particular cyclopropylpiperazine derivatives exhibited effective cytotoxicity against cervical cancer cells, with reported GI50 values indicating their potential as therapeutic agents .

Data Table

Here is a summary table illustrating the biological activities and corresponding findings related to this compound:

Q & A

What are the standard protocols for synthesizing 2-Cyclopropylpiperidine, and how can reproducibility be ensured?

Category : Basic

Answer :

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of piperidine derivatives. A common method includes reacting piperidine with cyclopropane-containing electrophiles under controlled conditions (e.g., using Grignard reagents or transition metal catalysts). To ensure reproducibility:

- Document reaction parameters (temperature, solvent, stoichiometry) in detail .

- Include purification steps (e.g., column chromatography, recrystallization) and characterization data (NMR, IR) in supplementary materials .

- Validate synthetic routes by cross-referencing with peer-reviewed protocols for analogous piperidine derivatives .

Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Category : Basic

Answer :

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integration and piperidine conformation.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- IR Spectroscopy : To identify N-H stretching (if protonated) and cyclopropane C-H vibrations.

- HPLC/GC : For purity assessment, using chiral columns if stereoisomers are present.

Table 1 : Recommended Characterization Parameters

| Technique | Key Parameters | Purpose |

|---|---|---|

| H NMR | 400–600 MHz, CDCl₃ | Cyclopropane proton splitting patterns |

| HRMS | ESI+/ESI−, <5 ppm error | Molecular formula confirmation |

| HPLC | Chiralpak® AD-H column | Enantiomeric excess determination |

Refer to standardized reporting guidelines for spectral data .

How can computational modeling resolve ambiguities in the reactivity of this compound derivatives?

Category : Advanced

Answer :

Density Functional Theory (DFT) calculations can predict:

- Conformational Stability : Energy barriers for piperidine ring puckering and cyclopropane strain .

- Reaction Pathways : Transition states for nucleophilic attacks or ring-opening reactions.

- Electronic Effects : Frontier molecular orbital analysis to explain regioselectivity in derivatization.

Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic trends .

What strategies address conflicting thermal stability data in this compound complexes?

Category : Advanced

Answer :

Discrepancies may arise from impurities or measurement techniques. Mitigation strategies:

- Control Experiments : Repeat studies with rigorously purified samples under inert atmospheres.

- Multi-Method Validation : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature NMR .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-ethylpiperidine) to identify anomalous behavior .

How should researchers design experiments to study stereochemical outcomes in this compound reactions?

Category : Advanced

Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) and monitor enantiomeric ratios via chiral HPLC .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates.

- X-ray Crystallography : Resolve absolute configurations of crystalline derivatives .

Document stereochemical assignments using Cahn-Ingold-Prelog priorities and cross-validate with optical rotation data .

What methodologies are recommended for assessing the purity of this compound in academic studies?

Category : Basic

Answer :

- Quantitative NMR (qNMR) : Integrate target compound peaks against internal standards (e.g., 1,3,5-trimethoxybenzene).

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values.

- Chromatographic Purity : ≥95% purity via HPLC/GC, with baseline separation of impurities.

Report detailed protocols for each method to enable replication .

How can researchers reconcile contradictory biological activity data for this compound derivatives?

Category : Advanced

Answer :

- Dose-Response Curves : Ensure consistent molar concentrations across assays.

- Cell Line Validation : Use authenticated cell lines and control for passage number effects.

- Statistical Rigor : Apply ANOVA or non-parametric tests to assess significance; report p-values and confidence intervals .

Cross-reference with structural analogs to identify structure-activity relationships (SARs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.